molecular formula C12H15O2Rh B6315836 Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) CAS No. 32627-01-3

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)

Cat. No.: B6315836
CAS No.: 32627-01-3
M. Wt: 294.15 g/mol
InChI Key: WLEZSLNXJZXKGT-UHFFFAOYSA-N
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Description

Historical Development and Discovery of Cp*Rh(CO)₂

The development of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), often abbreviated as CpRh(CO)₂, is intrinsically linked to the synthesis of its key precursor, Pentamethylcyclopentadienyl rhodium dichloride dimer, [(CpRhCl₂)₂]. The first preparation of this rhodium(III) dimer involved the reaction of rhodium trichloride (B1173362) trihydrate (RhCl₃(H₂O)₃) with hexamethyl Dewar benzene (B151609). wikipedia.org An alternative and more common synthesis was later developed involving the direct reaction of rhodium trichloride trihydrate with pentamethylcyclopentadiene. wikipedia.org

The synthesis of the target Rhodium(I) complex, CpRh(CO)₂, is achieved through the reductive carbonylation of the [(CpRhCl₂)₂] dimer. This process involves the reduction of the Rh(III) centers to Rh(I) using a reducing agent, such as zinc metal, in the presence of carbon monoxide. wikipedia.org This reaction efficiently converts the stable rhodium(III) precursor into the versatile dicarbonyl rhodium(I) complex, which has since become a staple reagent in organometallic synthesis and catalysis. wikipedia.org

Significance of Cp*Rh(CO)₂ within Rhodium-Mediated Catalysis and Stoichiometric Reactions

CpRh(CO)₂ is a cornerstone reagent in rhodium chemistry, primarily because it is a stable 18-electron Rh(I) complex that serves as an excellent precursor to catalytically active Rh(III) species. nih.govnih.gov The pentamethylcyclopentadienyl (Cp) ligand plays a crucial role; its strong electron-donating nature increases the electron density on the rhodium center, while its steric bulk provides thermodynamic stability. acs.orgnih.gov

In catalysis, CpRh(CO)₂ is rarely the active catalyst itself but is used to generate more reactive species in situ. A significant area of its application is in C-H bond activation and functionalization. researchgate.net The CpRh(III) platform, often generated from precursors like Cp*Rh(CO)₂, is highly effective in catalyzing a wide array of transformations, including the dehydrogenative cross-coupling of C-sp² C-H bonds with alkenes, alkynes, and arenes. nih.govresearchgate.net These reactions are highly atom-economical and allow for the construction of complex molecular architectures from simple starting materials. snnu.edu.cn

While its primary role is as a precatalyst, CpRh(CO)₂ and its derivatives also participate in stoichiometric reactions. For instance, related dinuclear complexes can undergo reactions with alkyllithium reagents across the metal-metal bond. acs.org The lability of the CO ligands allows for substitution reactions, providing access to a wide range of other CpRh(I) and Cp*Rh(III) complexes with different ancillary ligands, which are then studied for their unique reactivity profiles. wikipedia.orgnih.gov

Overview of Key Research Domains Involving Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)

The utility of CpRh(CO)₂ as a precursor has established its presence in several key domains of chemical research. Its applications stem from the predictable generation of catalytically active CpRh species.

Key Research Areas:

C-H Bond Functionalization: This is arguably the most extensive research area involving CpRh complexes. Catalysts derived from CpRh(CO)₂ are used to forge new carbon-carbon and carbon-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. researchgate.netsnnu.edu.cnsnnu.edu.cn This includes oxidative annulation reactions to synthesize heterocycles like quinolines. lucp.net

Transfer Hydrogenation: The [CpRh] fragment is a highly efficient catalyst for transfer hydrogenation reactions, particularly for the reduction of N-heterocycles. researchgate.net Using a simple hydrogen source like formate, catalysts generated from precursors like [CpRhCl₂]₂ (a direct synthetic relative of Cp*Rh(CO)₂) can hydrogenate quinoxalines, quinolines, and indoles in aqueous media. researchgate.netrsc.org

Dehydrogenation Reactions: Cp*Rh(III) complexes have been investigated as catalyst precursors for the acceptorless dehydrogenation of alcohols to produce carbonyl compounds and hydrogen gas, a process relevant to hydrogen storage technologies. nsf.gov

Cycloaddition Reactions: The compound is a catalyst for the [2+2+2] cyclotrimerization of alkynes to form substituted benzene derivatives, a reaction known for its high atom economy. mdpi.com

Dehydrogenative Germylation: It has been applied as a catalyst in the dehydrogenative germylation of olefins.

Synthesis of Organometallic Complexes: As a stable and accessible source of the "Cp*Rh" moiety, it is a common starting material for synthesizing a diverse range of new organorhodium complexes for fundamental and applied studies. nih.govnih.gov

The electronic properties of CpRh(CO)₂, particularly the influence of the electron-donating Cp ligand, can be probed using infrared spectroscopy. The stretching frequencies of the carbonyl ligands are sensitive to the electron density at the metal center.

Compoundν(CO) stretch (cm⁻¹) in C₆D₆
CpRh(CO)₂2051, 1986
Cp*Rh(CO)₂ 2031, 1979

Data sourced from Rovis, T. et al. (2016). nih.gov The lower frequencies for CpRh(CO)₂ compared to the unsubstituted CpRh(CO)₂ indicate increased back-bonding from the more electron-rich rhodium center, a direct consequence of the electron-donating methyl groups on the Cp* ligand.*

Properties

InChI

InChI=1S/C10H15.2CO.Rh/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEZSLNXJZXKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15O2Rh
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dicarbonyl Pentamethylcyclopentadienyl Rhodium I Cp*rh Co 2

Precursor Selection and Stoichiometric Considerations in Cp*Rh(CO)2 Synthesis

The synthesis of CpRh(CO)2 predominantly commences from the rhodium(III) precursor, pentamethylcyclopentadienyl rhodium dichloride dimer, [CpRhCl2]2. This dark red, air-stable solid is a common starting material in organorhodium chemistry. wikipedia.org The selection of this precursor is advantageous due to its relative stability and accessibility. The synthesis of [CpRhCl2]2 itself is typically achieved by the reaction of hydrated rhodium trichloride (B1173362) (RhCl3·xH2O) with pentamethylcyclopentadiene (CpH) in a suitable solvent, such as methanol. wikipedia.org

The conversion of the rhodium(III) dimer to the rhodium(I) dicarbonyl complex is a reductive carbonylation process. This transformation involves the reduction of the rhodium center from the +3 to the +1 oxidation state, accompanied by the coordination of two carbonyl (CO) ligands. Stoichiometrically, the reaction requires a reducing agent and a source of carbon monoxide.

[CpRhCl2]2 + 2 Zn + 4 CO → 2 CpRh(CO)2 + 2 ZnCl2

The stoichiometric considerations involve ensuring a sufficient amount of the reducing agent to effect the two-electron reduction of each rhodium center and an adequate supply of carbon monoxide, which acts as both a reactant and a ligand, to facilitate the formation of the dicarbonyl product. The exact molar ratios of the reactants can be optimized to maximize the yield and minimize the formation of byproducts.

Table 1: Key Reactants and Their Roles in the Synthesis of Cp*Rh(CO)2

ReactantFormulaRole
Pentamethylcyclopentadienyl rhodium dichloride dimer[Cp*RhCl2]2Rhodium(III) precursor
ZincZnReducing agent
Carbon MonoxideCOCarbonyl ligand source and reactant

Optimized Reaction Conditions and Yield Enhancement for Cp*Rh(CO)2 Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of CpRh(CO)2. Key parameters that are manipulated include the choice of solvent, reaction temperature, pressure of carbon monoxide, and reaction duration. While specific detailed comparative studies for CpRh(CO)2 are not extensively tabulated in the literature, principles of reaction optimization in organometallic synthesis can be applied.

The selection of an appropriate solvent is critical. The solvent must be inert to the reactants and capable of dissolving the rhodium precursor. Ethereal or hydrocarbon solvents are often suitable for such reactions. The reaction temperature influences the rate of both the reduction and carbonylation steps. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired side products or decomposition of the desired complex.

The pressure of carbon monoxide is another important variable. A sufficient partial pressure of CO is necessary to ensure the formation of the dicarbonyl species and to prevent the formation of complexes with fewer carbonyl ligands. The reaction time is optimized to ensure the complete conversion of the starting material to the product. Monitoring the reaction progress by techniques such as infrared (IR) spectroscopy, which can detect the characteristic carbonyl stretching frequencies of Cp*Rh(CO)2, is a common practice for determining the optimal reaction duration.

High yields of CpRh(CO)2 are achievable under optimized conditions. For instance, the reductive carbonylation of [CpRhCl2]2 with zinc in the presence of carbon monoxide is a well-established method for producing the rhodium(I) complex. wikipedia.org

Table 2: General Parameters for Optimization of Cp*Rh(CO)2 Synthesis

ParameterGeneral ConsiderationsPotential Impact on Yield
Solvent Must dissolve [Cp*RhCl2]2 and be inert.Affects solubility, reaction rate, and product isolation.
Temperature Influences reaction kinetics.Higher temperatures can increase rate but may lead to decomposition.
CO Pressure Ensures formation of the dicarbonyl product.Insufficient pressure can lead to incomplete carbonylation.
Reaction Time Allows for complete conversion.Insufficient time leads to incomplete reaction; excessive time can lead to side reactions.
Reducing Agent Stoichiometry and reactivity are key.Inefficient reduction will result in low yields.

Novel Synthetic Routes to Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) and Analogues

While the reductive carbonylation of [CpRhCl2]2 remains the most common route to CpRh(CO)2, research into novel synthetic methodologies in organometallic chemistry is ongoing. These efforts are often aimed at improving reaction efficiency, reducing reaction times, and enhancing safety and sustainability. Two such techniques that have shown promise in the synthesis of related organometallic complexes are microwave-assisted synthesis and mechanochemistry.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can lead to a significant reduction in reaction times compared to conventional heating methods. While specific reports on the microwave-assisted synthesis of CpRh(CO)2 are not prevalent, the synthesis of its precursor, [CpRhCl2]2, has been shown to be amenable to this technique. nih.gov This suggests that the subsequent reductive carbonylation step could also potentially be accelerated using microwave heating.

Mechanochemistry, or ball-milling, involves the use of mechanical force to induce chemical reactions. This solvent-free or low-solvent approach is considered a green chemistry technique. The mechanochemical synthesis of [CpRhCl2]2 has been reported, demonstrating that organometallic complexes can be prepared under these conditions. mdpi.com The application of mechanochemistry to the reductive carbonylation of this precursor to form CpRh(CO)2 is a plausible and innovative synthetic route that warrants investigation.

The synthesis of analogues of Cp*Rh(CO)2, such as the parent cyclopentadienyl (B1206354) complex, CpRh(CO)2, has also been extensively studied. For example, a modified Lees and Drolet's method for the synthesis of CpRh(CO)2 involves the reaction of the rhodium(I) dicarbonyl chloride dimer, [RhCl(CO)2]2, with thallium cyclopentadienide (B1229720) (CpTl) in refluxing hexane, affording the product in high yield. acs.orgnih.gov While this method uses a toxic thallium reagent, it highlights an alternative pathway for the formation of related rhodium dicarbonyl complexes.

Principles of Sustainable Synthesis Applied to Cp*Rh(CO)2 Production

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds to minimize environmental impact. The production of Cp*Rh(CO)2 can be evaluated and potentially improved through the lens of these principles.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. jocpr.com The synthesis of CpRh(CO)2 via the reductive carbonylation of [CpRhCl2]2 with zinc has a theoretical atom economy that is not 100% due to the formation of zinc chloride (ZnCl2) as a byproduct. Exploring alternative reducing agents that result in byproducts with lower molecular weight or that can be easily recycled could improve the atom economy of the process.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of sustainable synthesis. While traditional syntheses may use hazardous solvents, a greener approach would involve the use of safer, less toxic, and more environmentally benign solvents. Research into the use of "green" solvents for rhodium-catalyzed reactions is an active area. nih.gov Furthermore, replacing toxic reagents, such as the thallium salts used in the synthesis of some analogues, with safer alternatives is a key goal.

Energy Efficiency: The energy consumption of a synthetic process is another important consideration. Novel methods like microwave-assisted synthesis and mechanochemistry can potentially reduce the energy requirements by significantly shortening reaction times and, in the case of mechanochemistry, reducing the need for heating and solvent removal. mdpi.comsemanticscholar.org

Waste Reduction: The prevention of waste is a cornerstone of green chemistry. Optimizing reaction conditions to achieve high yields and selectivity minimizes the formation of byproducts and reduces the amount of waste generated. The development of catalytic, one-pot procedures for the synthesis of Cp*Rh(CO)2 from more fundamental precursors could also contribute to waste reduction by eliminating the need for the isolation and purification of intermediates.

By considering these principles, the synthesis of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) can be made more efficient, safer, and more environmentally responsible.

Comprehensive Spectroscopic and Structural Elucidation of Dicarbonyl Pentamethylcyclopentadienyl Rhodium I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis of Cp*Rh(CO)₂

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of Cp*Rh(CO)₂ in solution. Analysis of ¹H and ¹³C spectra, along with temperature-dependent studies, reveals key information about the ligand environment and molecular dynamics.

The ¹H NMR spectrum of CpRh(CO)₂ is characterized by its simplicity, which is indicative of the high symmetry of the pentamethylcyclopentadienyl (Cp) ligand. The spectrum typically displays a single, sharp resonance for the 15 protons of the five methyl groups. This observation confirms that all methyl groups are chemically equivalent on the NMR timescale, a result of the C₅ symmetry of the Cp* ring and the rapid, free rotation of each methyl group around its C-C bond axis. While the exact chemical shift can vary with the solvent, the signal for the Cp* ligand in related rhodium(III) complexes, such as the precursor [Cp*RhCl₂]₂, appears around 1.62 ppm. rsc.org

Table 1: Characteristic ¹H NMR Data for the Cp Ligand in a Related Rhodium Complex*

Protons Chemical Shift (δ, ppm) Multiplicity Integration Notes

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation, showing distinct signals for the three types of carbon atoms in the molecule: the Cp* ring carbons, the Cp* methyl carbons, and the carbonyl carbons.

The five carbons of the cyclopentadienyl (B1206354) ring appear as a single resonance, again due to the molecule's symmetry. This signal typically appears as a doublet due to coupling with the rhodium nucleus (¹⁰³Rh, I = 1/2). For the related precursor [CpRhCl₂]₂, this signal is observed at approximately 94.27 ppm. rsc.org The five methyl carbons of the Cp ligand also give rise to a single resonance, found at about 9.55 ppm in the same precursor. rsc.org

The two carbonyl (CO) ligands are equivalent and appear as a single resonance in the downfield region of the spectrum, which is characteristic for metal-bound carbonyls. libretexts.org In the analogous, non-methylated complex, CpRh(CO)₂, this signal is observed as a doublet at 192.36 ppm, with a rhodium-carbon coupling constant (JC-Rh) of 84.0 Hz. nih.gov A similar chemical shift and coupling are expected for Cp*Rh(CO)₂.

Table 2: Representative ¹³C NMR Data for Cp*Rh(CO)₂ Analogues

Carbon Nucleus Chemical Shift (δ, ppm) Multiplicity JRh-C (Hz) Notes
C ₅(CH₃)₅ ~94.27 Doublet ~9 Data from precursor [CpRhCl₂]₂. rsc.org
C₅(C H₃)₅ ~9.55 Singlet - Data from precursor [CpRhCl₂]₂. rsc.org

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes, or fluxionality, in molecules. nih.govrsc.org Fluxional molecules are those that undergo rapid, reversible intramolecular rearrangements that interchange the positions of different nuclei. wikipedia.org For many organometallic carbonyl complexes, VT-NMR can reveal the energetics of processes such as the exchange between terminal and bridging carbonyl ligands or intramolecular scrambling of carbonyl positions (e.g., via a Berry pseudorotation mechanism). ilpi.com While this technique is widely applied to study ligand dynamics in related metal carbonyl systems, specific VT-NMR studies detailing the fluxional behavior of the carbonyl ligands in monomeric Cp*Rh(CO)₂ are not extensively documented in the surveyed literature.

Infrared (IR) Spectroscopy for Carbonyl Ligand Characterization in Cp*Rh(CO)₂

Infrared (IR) spectroscopy is particularly sensitive to the bonding of carbonyl ligands, making it an indispensable tool for characterizing Cp*Rh(CO)₂. The position of the C-O stretching frequency (ν(CO)) provides direct insight into the electronic environment of the rhodium center.

The IR spectrum of CpRh(CO)₂ in solution shows two strong absorption bands in the characteristic region for terminal carbonyl ligands (1850-2120 cm⁻¹). These two bands correspond to the symmetric and antisymmetric stretching modes of the two CO ligands. For CpRh(CO)₂, these bands are observed at approximately 2016 cm⁻¹ and 1948 cm⁻¹. nih.gov

The positions of these stretching frequencies are significantly influenced by the electronic properties of the other ligands attached to the metal. The pentamethylcyclopentadienyl (Cp) ligand is a very strong electron-donating group. This donation increases the electron density on the rhodium(I) center, which in turn enhances its ability to engage in π-back-donation with the carbonyl ligands. nih.gov This process involves the flow of electron density from the filled d-orbitals of the rhodium atom into the empty π antibonding orbitals of the CO ligands. quora.com Increased population of these π* orbitals weakens the carbon-oxygen triple bond, leading to a decrease in the C-O stretching frequency compared to that of free carbon monoxide (2143 cm⁻¹). Therefore, the relatively low ν(CO) values for CpRh(CO)₂ are a direct spectroscopic measure of the strong electron-donating character of the Cp ligand. nih.gov

Table 3: Carbonyl Stretching Frequencies for Cp*Rh(CO)₂

Vibrational Mode Frequency (ν, cm⁻¹) Solvent
Antisymmetric Stretch (νas) 2016 C₆D₆
Symmetric Stretch (νs) 1948 C₆D₆

Source: Data from a comparative study of [CpXRh(CO)₂] complexes. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)

Mass Spectrometry for Molecular Compositional Validation and Fragmentation Studies of Cp*Rh(CO)₂

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For Cp*Rh(CO)₂, with a molecular formula of C₁₂H₁₅O₂Rh, the expected monoisotopic mass is approximately 294.02 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the CpRh(CO)₂ molecule is ionized to form a molecular ion, [CpRh(CO)₂]⁺˙. The fragmentation of this molecular ion provides significant structural information. The most common fragmentation pathway for metal carbonyl complexes is the sequential loss of the neutral carbon monoxide (CO) ligands, which are weakly bound to the metal center. This process is driven by the stability of the resulting fragment ions.

The expected fragmentation pattern for Cp*Rh(CO)₂ would involve two primary steps:

Loss of the first carbonyl ligand to form the [Cp*Rh(CO)]⁺ ion.

Subsequent loss of the second carbonyl ligand to yield the [Cp*Rh]⁺ ion.

Each loss of a CO molecule corresponds to a decrease of 28 Da in the mass-to-charge ratio (m/z) of the observed ion. The observation of these sequential losses provides strong evidence for the presence of two carbonyl ligands attached to the rhodium atom. The pentamethylcyclopentadienyl (Cp) ligand is a strongly bound, stable η⁵-ligand and is therefore less likely to fragment from the rhodium center compared to the CO ligands. The [CpRh]⁺ fragment is often a stable and prominent peak in the mass spectra of such half-sandwich complexes.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Cp*Rh(CO)₂

Ion FragmentFormulaCalculated m/zNeutral Loss
Molecular Ion[C₁₂H₁₅O₂Rh]⁺˙~294.02-
Monocarbonyl Fragment[C₁₁H₁₅ORh]⁺~266.02CO (28 Da)
Pentamethylcyclopentadienylrhodium Fragment[C₁₀H₁₅Rh]⁺~238.03CO (28 Da)

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁰³Rh) and represent the expected values. Actual experimental values may vary slightly.

Complementary Spectroscopic Techniques (e.g., UV-Vis, Raman) for Cp*Rh(CO)₂

To gain a more complete understanding of the electronic structure and vibrational modes of Cp*Rh(CO)₂, other spectroscopic methods such as UV-Visible and Raman spectroscopy are employed.

UV-Visible Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like CpRh(CO)₂, the observed absorption bands can typically be assigned to d-d transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) bands. The electron-donating nature of the Cp ligand increases the electron density on the rhodium(I) center, which influences the energy of these transitions compared to complexes with less electron-rich ligands. While specific UV-Vis absorption maxima for Cp*Rh(CO)₂ in common organic solvents are not extensively reported in publicly available literature, the compound is known to be a colored solid, indicating absorption in the visible region of the spectrum. The electronic transitions would be sensitive to the solvent environment.

Vibrational Spectroscopy (Raman and IR): Vibrational spectroscopy is particularly informative for studying the carbonyl ligands in CpRh(CO)₂. The stretching frequencies of the C-O bonds (ν(CO)) are sensitive to the electronic environment of the rhodium center. Increased electron density on the metal, promoted by the electron-donating Cp ligand, leads to stronger π-backbonding from the rhodium d-orbitals into the π* antibonding orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a decrease in the ν(CO) stretching frequency compared to free CO (2143 cm⁻¹).

CpRh(CO)₂ exhibits two distinct C-O stretching bands, corresponding to the symmetric and antisymmetric stretching modes of the two carbonyl ligands. These have been identified using infrared (IR) spectroscopy. nih.gov According to group theory, for a molecule with C₂ᵥ symmetry (assuming a staggered conformation of the Cp methyl groups relative to the CO ligands), both the symmetric (A₁) and antisymmetric (B₁) stretching modes are active in both IR and Raman spectroscopy. Therefore, similar frequencies would be expected in the Raman spectrum.

Table 2: Vibrational Spectroscopy Data for Cp*Rh(CO)₂

Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentReference
Infrared Spectroscopy2016Antisymmetric CO stretch (νas) nih.gov
Infrared Spectroscopy1948Symmetric CO stretch (νs) nih.gov

The positions of these bands provide a valuable diagnostic tool for assessing the electronic properties of the rhodium center and are often used to compare the donor properties of different cyclopentadienyl ligands. nih.gov

Reactivity and Mechanistic Pathways of Dicarbonyl Pentamethylcyclopentadienyl Rhodium I

Ligand Substitution Reactions Involving Cp*Rh(CO)₂

Ligand substitution is a fundamental reaction for CpRh(CO)₂, providing access to a diverse range of CpRh(I) derivatives. The process typically involves the replacement of one or both carbonyl (CO) ligands by another donating ligand (L), such as a phosphine (B1218219) or an isonitrile. These reactions are most commonly initiated photochemically, as thermal substitution requires high temperatures.

The kinetics of ligand exchange reactions involving Cp*Rh(CO)₂ have been shown to be highly dependent on the nature of the incoming ligand and the reaction conditions, particularly the method of initiation (thermal vs. photochemical).

Photochemical studies on the substitution of a CO ligand in Cp*Rh(CO)₂ by various phosphine and phosphite (B83602) (PR₃) ligands have provided significant kinetic insights. acs.org The quantum efficiencies for these photosubstitution reactions exhibit a linear dependence on the concentration of the incoming PR₃ ligand. acs.org This relationship is a strong indicator that the ligand substitution proceeds through an associative mechanism. The efficiency of the reaction is also influenced by the electronic and steric properties of the entering nucleophile. acs.org

The thermodynamics of ligand exchange are governed by the relative bond strengths of the Rh-CO and the new Rh-L bonds, as well as entropic factors. libretexts.org The replacement of a simple monodentate ligand like CO with another monodentate ligand results in minimal entropic change. However, the increased electron-donating ability of the pentamethylcyclopentadienyl (Cp) ligand, compared to the unsubstituted cyclopentadienyl (B1206354) (Cp) ligand, enhances the electron density at the rhodium center. nih.gov This increased back-donation into the π orbitals of the CO ligands strengthens the Rh-CO bond, which is reflected in the M-CO binding energies. acs.org

Entering Ligand (L)Quantum Efficiency (Φ) at 313 nm
P(n-Bu)₃0.58
P(O-i-Pr)₃0.45
P(O-Et)₃0.40
PPh₃0.28

This table presents the quantum efficiencies for the photosubstitution of a CO ligand in CpRh(CO)₂ with various phosphine and phosphite ligands in decalin solution, illustrating the dependence of reaction efficiency on the nature of the incoming ligand.* acs.org

Two primary mechanistic pathways have been proposed for photochemical reactions of Cp*Rh(CO)₂, depending on the reacting substrate. acs.org

Associative Mechanism: For ligand photosubstitution with phosphines and phosphites, an associative pathway is favored. acs.org In this mechanism, the reaction is initiated by the formation of an excited state of the CpRh(CO)₂ complex. The incoming nucleophilic ligand (PR₃) attacks this excited species, leading to a transition state that involves bond formation with the new ligand. acs.org For 18-electron complexes like CpRh(CO)₂, a purely associative mechanism would require a high-energy 20-electron intermediate. libretexts.org Therefore, it is suggested that the primary photoproduct involves a change in the hapticity of the Cp* ligand from η⁵ to η³, a "ring-slip" process. acs.org This opens up a coordination site on the rhodium center, allowing the incoming ligand to associate before a CO ligand is expelled.

Dissociative Mechanism: In contrast, the photochemical activation of silicon-hydrogen (Si-H) bonds by CpRh(CO)₂ proceeds via a CO dissociative mechanism. acs.org In this pathway, the initial step upon photoirradiation is the cleavage of a Rh-CO bond, generating a coordinatively unsaturated and highly reactive 16-electron intermediate, [CpRh(CO)]. acs.orgnih.gov This intermediate then readily reacts with the substrate, such as a silane (B1218182). The experimental evidence for this mechanism is that the quantum efficiency of the reaction is independent of the silane concentration, which is characteristic of a dissociative process where the initial ligand loss is the rate-determining step. acs.org Computational studies on the parent CpRh(CO)₂ complex support that photochemical decarbonylation is a facile process leading to the reactive monocarbonyl species. nih.gov

Oxidative Addition Reactions Facilitated by Cp*Rh(CO)₂

The rhodium(I) center in CpRh(CO)₂ can undergo oxidative addition, a reaction in which a chemical bond in a substrate molecule is broken and two new bonds are formed with the metal center. This process formally oxidizes the rhodium from the +1 to the +3 oxidation state. This reactivity is central to the role of CpRh(CO)₂ and its derivatives in catalytic C-H and X-H bond activation. The reaction typically requires an initial photochemical or thermal dissociation of a CO ligand to generate the reactive 16-electron species Cp*Rh(CO). acs.org

The activation of carbon-hydrogen (C-H) bonds, which are typically strong and unreactive, is a significant achievement in organometallic chemistry. The CpRh moiety is a privileged platform for facilitating this transformation. nih.gov The process is initiated by the generation of the unsaturated 16-electron species, CpRh(L) (where L is often CO or another ligand), which then interacts with the C-H bond.

While direct C-H activation starting from CpRh(CO)₂ is less common than from its Rh(III) precursors like [CpRhCl₂]₂, the fundamental steps involving the CpRh fragment are analogous. The generally accepted mechanism for C-H activation by such complexes is a concerted metallation-deprotonation (CMD) pathway. rsc.org In this process, the rhodium center coordinates to the substrate, and the C-H bond is cleaved in a single step involving a six-membered transition state, often assisted by a basic ligand or an external base that accepts the proton. rsc.orgnih.gov The electron-rich nature of the Cp ligand makes the rhodium center more nucleophilic, which facilitates the cleavage of the C-H bond. nih.gov This step results in the formation of a Rh(III)-hydrido-alkyl (or -aryl) complex.

Cp*Rh(CO)₂ is also capable of activating bonds between hydrogen and various heteroatoms (X-H), such as Si-H and H-H. The activation of these bonds also proceeds through an oxidative addition mechanism, typically involving the 16-electron monocarbonyl intermediate.

The photochemical reaction of CpRh(CO)₂ with triethylsilane (Et₃SiH) provides a clear example of Si-H bond activation. acs.org As established kinetically, this reaction follows a dissociative pathway where the rate-limiting step is the loss of CO. acs.org The resulting CpRh(CO) intermediate rapidly undergoes oxidative addition of the Si-H bond to yield the Rh(III) product, Cp*(CO)Rh(H)(SiEt₃). Computational studies on the related CpRh(CO) system confirm that the insertion of the 16-electron monocarbonyl species into an Si-H bond is a highly facile and exothermic process. nih.gov

Reaction TypeSubstrateProposed MechanismRate Dependence on SubstrateKey Intermediate
Ligand SubstitutionPhosphines (PR₃)Associative (with η⁵→η³ slip)Dependent[CpRh(CO)₂(PR₃)]
X-H ActivationSilanes (R₃SiH)DissociativeIndependent[Cp*Rh(CO)]

This table compares the mechanistic pathways for two different types of reactions involving CpRh(CO)₂ under photochemical conditions.* acs.org

The utility of CpRh complexes in synthesis stems from their ability to perform oxidative additions with a broad range of substrates and with high levels of regioselectivity. While the initial complex is CpRh(CO)₂, many synthetic applications utilize a derivative generated in situ.

The substrate scope for C-H activation is extensive and includes aromatic, vinylic, and even some aliphatic C-H bonds. acs.org A powerful strategy for controlling the regioselectivity of C-H activation is the use of directing groups. escholarship.org A directing group is a functional group on the substrate, typically containing a Lewis-basic heteroatom (like N or O), that can coordinate to the rhodium center. This initial coordination tethers the catalyst in proximity to a specific C-H bond (often at the ortho-position of an aromatic ring), leading to the formation of a stable five- or six-membered metallacycle intermediate and directing the activation to that site. escholarship.org

The regioselectivity is therefore determined by the position of the directing group on the substrate molecule. This chelation-assisted strategy has been widely employed to functionalize complex molecules at positions that would be difficult to access through traditional synthetic methods. acs.orgescholarship.org

Reductive Elimination Pathways from Cp*Rh(CO)₂ Derived Complexes

Reductive elimination is a fundamental reaction in organometallic chemistry, often representing the final step in catalytic cycles that leads to the formation of a new chemical bond between two ligands, with a concurrent reduction in the oxidation state of the metal center. rsc.orgwikipedia.org For complexes derived from Cp*Rh(CO)₂, which typically involve Rh(III) intermediates, this process is crucial for product release.

The general mechanism for reductive elimination from octahedral d⁶ metal centers like Rh(III) often requires the two groups to be eliminated to be situated in a cis-coordination geometry. libretexts.org The reaction can be accelerated by the initial dissociation of a ligand, which generates a more reactive five-coordinate intermediate. wikipedia.orgumb.edu This intermediate can more readily adopt a geometry that facilitates the bond-forming process. umb.edu The steric bulk of the Cp* ligand can play a significant role in promoting reductive elimination by increasing steric strain in the coordination sphere, which is alleviated upon the departure of the product molecule. libretexts.org

A notable example that highlights a relevant pathway for CpRh derived complexes is the C–H bond-forming reductive elimination. In a study of a related complex, [CpRh(bpy)(H)]⁺, a fleeting rhodium hydride intermediate was observed to undergo reductive elimination between the hydride and the Cp* ligand to form a pentamethylcyclopentadiene complex, (CpH)Rh(bpy)Cl. rsc.orgrsc.org This demonstrates that the Cp ligand is not always a spectator and can actively participate in reductive elimination processes.

Characterization of Intermediates and Transition States in Reductive Elimination

The direct characterization of intermediates and transition states in reductive elimination is often challenging due to their transient nature. However, a combination of kinetic studies, computational modeling (Density Functional Theory - DFT), and spectroscopic analysis under specific conditions can provide significant insights.

For octahedral d⁶ complexes, such as those derived from the oxidation of Cp*Rh(CO)₂, reductive elimination frequently proceeds through a five-coordinate intermediate. umb.edu This intermediate is believed to adopt a distorted trigonal bipyramidal or square pyramidal geometry which brings the two ligands destined for elimination into close proximity, thereby lowering the activation energy for the reaction. umb.edunih.gov

DFT calculations on related rhodium systems have been instrumental in mapping out the potential energy surfaces of these reactions. For instance, in the context of C-C reductive elimination from five-coordinate Rh(III) complexes, the transition state geometry is critical. For a trigonal bipyramidal intermediate, the coupling of two equatorial ligands is generally favored. nih.gov The transition state involves the simultaneous breaking of the two metal-ligand bonds and the formation of the new ligand-ligand bond in a concerted, nonpolar, nonradical three-center process. umb.edu

While specific spectroscopic data for intermediates in reductive elimination from Cp*Rh(CO)₂ derivatives are scarce in the literature, the general principles derived from other Rh(III) systems are considered applicable.

Migratory Insertion Reactions Promoted by Cp*Rh(CO)₂

Migratory insertion is another key elementary step in organometallic chemistry, where two adjacent ligands on a metal center combine to form a single new ligand. wikipedia.org This reaction is particularly important for the incorporation of small molecules like carbon monoxide into organic frameworks. In the context of Cp*Rh(CO)₂, the insertion of CO into a rhodium-alkyl or rhodium-aryl bond is a characteristic reaction. libretexts.org

The process is generally understood to be an intramolecular migration of an anionic ligand (like an alkyl or aryl group) onto the carbon atom of an adjacent, neutral CO ligand. wikipedia.org This forms an acyl group, and the reaction creates a vacant coordination site on the metal, which can then be occupied by another ligand. wikipedia.orglibretexts.org For this reaction to occur, the migrating group and the CO ligand must be in a cis-position to each other. u-tokyo.ac.jp

The electronic properties of the Cp* ligand influence these reactions. As a strong electron-donating ligand, the Cp* group increases the electron density at the rhodium center. nih.gov This increased electron density enhances π-backbonding to the CO ligands, which could potentially influence the rate of migratory insertion. Studies on related rhodium complexes have shown that the migratory insertion of CO into a Rh-aryl bond is a key step in carbonylation reactions. acs.org Oxidation of the metal center or the presence of Lewis acids can accelerate the rate of CO insertion. wikipedia.org

Below is a table summarizing key aspects of migratory insertion reactions.

FeatureDescription
Reaction Type 1,1-Migratory Insertion
Migrating Group (X) Alkyl (R⁻), Aryl (Ar⁻)
Inserting Ligand (Y) Carbon Monoxide (CO)
Key Requirement X and Y must be cis- to each other
Change in Oxidation State None
Change in Electron Count Decreases by 2 (before new ligand coordination)
Product Acyl complex [M-C(O)R]

Hydride Transfer and Protonation Reactions of Cp*Rh(CO)₂

The protonation of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) and its derivatives can lead to the formation of rhodium hydride species, which are pivotal intermediates in many catalytic processes, including hydrogenation and hydrogen evolution. The Cp* ligand has been shown to play a non-innocent role in these reactions.

Studies on the closely related CpRh(bpy) complex have provided profound insights into the protonation pathways. nih.gov Initial protonation can occur at the metal center to form a rhodium(III) hydride. nih.gov However, this metal-centered hydride can be in equilibrium with a ligand-protonated tautomer. DFT calculations have shown that with weak acids, the protonation of CpRh(bpy) first occurs at the rhodium center, followed by migration of the proton to the Cp* ring to form a more stable η⁴-CpH (pentamethylcyclopentadiene) complex. nih.gov This demonstrates that the Cp ligand can act as a proton shuttle.

The strength of the acid used plays a critical role in the subsequent reactivity. nih.gov With stronger acids, hydrogen evolution can occur. One proposed mechanism involves the protonation of the metal in the η⁴-Cp*H complex, followed by the simultaneous migration of the proton from the ring to the metal-bound hydride, leading to the concerted elimination of H₂. nih.gov

Hydride transfer from a rhodium hydride intermediate to an unsaturated substrate is another fundamental reaction. While direct studies on hydride transfer from derivatives of Cp*Rh(CO)₂ are not extensively detailed, the principles are well-established from related systems. The hydricity, or the thermodynamic hydride donor ability, of the metal hydride is a key parameter governing these reactions.

Electrochemical Properties and Electron Transfer Pathways of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)

The electrochemical behavior of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) and its derivatives provides critical information about their redox activity and the accessibility of different oxidation states, which is fundamental to their role in electron transfer catalysis.

The precursor to CpRh(CO)₂, the [CpRhCl₂]₂ dimer, can be electrochemically reduced. Studies on Cp*Rh complexes with bidentate ligands like 2,2'-bipyridine (B1663995) (bpy) often show a net two-electron reduction process. rsc.org However, the use of specific ligands can help to separate these into two distinct one-electron events, revealing the transient Rh(II) intermediate. rsc.org

For Rh(I) dicarbonyl complexes with other ancillary ligands, cyclic voltammetry studies have shown that the Rh(I) center can undergo a one-electron oxidation to a Rh(II) species. These Rh(II) complexes are typically very unstable and decompose quickly. researchgate.net

In the case of Cp*Rh complexes with bipyridyl ligands, the initial one-electron reduction can lead to a transient Rh(II) species which may undergo disproportionation to form the doubly reduced Rh(I) complex and the starting Rh(III) species. rsc.org The reduction potential is influenced by the electronic properties of the ligands; electron-withdrawing groups on the ancillary ligands make the reduction occur at more positive potentials. nih.gov

The electrochemical properties of a model monomeric rhodium(III) hydride, [Cp*Rh(dppb)H]⁺, have also been investigated. This complex undergoes reduction at a very negative potential (around -2.5 V vs. ferrocenium/ferrocene), leading to the cleavage of the Rh-H bond and the generation of H₂. nih.govacs.org

The following table summarizes the typical electrochemical processes observed for Cp*Rh complexes.

Complex TypeRedox ProcessPotential Range (vs. Fc⁺/Fc)Notes
[CpRh(bpy)]²⁺Rh(III)/Rh(II) and Rh(II)/Rh(I)Often a single 2e⁻ waveCan be separated with modified ligands
[Rh(I)(β-diketonato)(CO)₂]Rh(I) → Rh(II) + e⁻~0.16 to 0.40 VIrreversible oxidation, unstable Rh(II)
[CpRh(dppb)H]⁺Rh(III)-H + e⁻ → Rh(II) + H•~ -2.5 VLeads to H₂ evolution

Catalytic Applications and Methodologies Utilizing Dicarbonyl Pentamethylcyclopentadienyl Rhodium I

C-H Functionalization Catalysis by Cp*Rh(CO)₂

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. snnu.edu.cnnih.gov Within this field, CpRh(III) complexes, often generated in situ from precursors like CpRh(CO)₂, have proven to be exceptionally versatile and robust catalysts. researchgate.net

In directed C-H activation, a coordinating group present on the substrate guides the catalyst to a specific C-H bond, ensuring high regioselectivity. acs.org Cp*Rh(III) catalysts excel in these transformations, activating C(sp²)–H bonds with the aid of various directing groups such as heterocycles, ketones, and carboxylic acid derivatives. researchgate.net The catalytic cycle typically begins with the coordination of the directing group to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacyclic intermediate. nih.govnih.gov This intermediate can then react with a coupling partner, such as an alkene or alkyne, leading to the formation of a new C-C bond through migratory insertion and subsequent reductive elimination. nih.gov

This strategy has been successfully applied to a variety of annulation reactions to construct complex cyclic structures. For instance, Rh(III)-catalyzed formal [4+2] and [4+2+2] cyclizations have been developed to synthesize six- and eight-membered ring systems, respectively. nih.gov In these reactions, the arene acts as a four-carbon component, and the directing group facilitates the initial C-H activation, which is often the rate-determining step. nih.gov

Table 1: Examples of Directed C-H Annulation Reactions Catalyzed by Cp*Rh(III) Systems

Directing GroupSubstrateCoupling PartnerProduct TypeReference
Pyridine (B92270)2-PhenylpyridineAlkeneAlkenylated Arene nih.gov
CarboxamideN-Pivaloyloxybenzamide1,6-Allene-eneEight-membered Lactam nih.gov
KetoneAryl KetoneAlkeneOrtho-alkylated Ketone acs.org
ImineAromatic ImineAlkyneDihydroisoquinoline nih.gov

Undirected C-H functionalization, which occurs without the assistance of a coordinating group, is significantly more challenging due to the difficulty in controlling regioselectivity. acs.orgacs.org Despite these challenges, methodologies for the undirected functionalization of arenes have been developed, particularly for reactions like borylation and silylation. acs.org In these transformations, selectivity is often governed by the inherent steric and electronic properties of the substrate. acs.org While less common than directed approaches, undirected C-H functionalization represents an important frontier in catalysis, offering the potential to modify simple hydrocarbons and unactivated positions in complex molecules. acs.orgnih.gov

Achieving enantioselectivity in C-H functionalization is a primary goal for the synthesis of chiral molecules. snnu.edu.cn A highly successful strategy involves replacing the achiral Cp* ligand with a chiral cyclopentadienyl (B1206354) ligand (Cpˣ). epfl.chmdpi.com These chiral ligands create a stereodefined environment around the rhodium center, enabling high levels of enantio-control in various C-H activation reactions. mdpi.com

Researchers have designed and synthesized several classes of chiral Cpˣ ligands, including C₂-symmetric ligands and those based on binaphthyl or ferrocene (B1249389) scaffolds. snnu.edu.cnepfl.chthieme-connect.de These chiral CpˣRh(III) catalysts have been successfully applied to a range of asymmetric transformations, including the synthesis of dihydroquinolones, isoindolinones, and spiro-pyrazolones, as well as intermolecular C-H allylations, with excellent yields and enantioselectivities. snnu.edu.cnepfl.ch The development of tunable, polysubstituted chiral Cp ligands is an active area of research, as subtle changes to the ligand structure can significantly impact reactivity and selectivity. thieme-connect.de

Table 2: Selected Enantioselective C-H Functionalizations Using Chiral CpˣRh Catalysts

Reaction TypeChiral Ligand TypeSubstrateProductEnantioselectivity (ee)Reference
C-H AllylationBinaphthyl-derived CpˣN-MethoxybenzamideAllylated BenzamideExcellent snnu.edu.cn
[4+1] AnnulationBinaphthyl-derived CpˣBenzamideIsoindolinoneExcellent snnu.edu.cn
C(sp³)–H AnnulationPiperidine-fused Cpˣα-Arylidene PyrazoloneSpiropyrazoloneGood to Excellent snnu.edu.cn
HydroarylationC₂-Symmetric CpˣBenzamideDihydrobenzofuranHigh epfl.ch

Hydrogenation and Dehydrogenation Catalysis with Cp*Rh(CO)₂ Systems

CpRh complexes are also effective catalysts for hydrogenation and dehydrogenation reactions, which are fundamental processes in the context of hydrogen storage and transfer hydrogenation. nih.govacs.org Systems based on CpRh(III) have been shown to catalyze the hydrogenation of carbon dioxide (CO₂) to formic acid (FA) and the reverse reaction, the dehydrogenation of FA to H₂ and CO₂. nih.govacs.orgresearchgate.net

These reversible processes are critical for the concept of a "hydrogen economy," where FA serves as a liquid organic hydrogen carrier (LOHC). chemrxiv.org Rhodium complexes containing the Cp* ligand have demonstrated versatility in catalyzing both reactions efficiently. acs.org For instance, the complex [Cp*RhCl(HL1)]Cl (where HL1 is 8-aminoquinoline) is an active catalyst for both CO₂ hydrogenation and FA decomposition under relatively mild conditions. nih.govacs.org The iridium analogue is often more active, but the rhodium system remains highly competent. nih.gov The mechanism for these transformations involves intermediates such as rhodium-hydride and rhodium-formate species. acs.org

Hydroformylation and Carbonylation Reactions Employing Cp*Rh(CO)₂

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is one of the most significant industrial applications of homogeneous catalysis, producing aldehydes on a massive scale. acs.org Rhodium-based catalysts are paramount in this field due to their high activity and selectivity. The generally accepted mechanism for hydroformylation catalyzed by rhodium complexes involves a series of steps including ligand dissociation, olefin coordination, migratory insertion to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product. acs.orgmdpi.com

Recent research has focused on using CO₂ as a sustainable C1 source to replace toxic and flammable carbon monoxide (CO). dicp.ac.cnrsc.org In these systems, a bifunctional catalyst facilitates a tandem reaction involving the reduction of CO₂ to CO, followed by the hydroformylation of an olefin. dicp.ac.cnrsc.org Rhodium complexes, such as Rh(acac)(CO)₂, are effective in this one-pot process, affording aldehydes in good chemoselectivities. dicp.ac.cn The ability to use CO₂ as a syngas surrogate represents a significant advance in green chemistry. rsc.org

Cross-Coupling Methodologies Catalyzed by Cp*Rh(CO)₂

While palladium has dominated the field of cross-coupling, rhodium catalysis has emerged as a powerful tool for constructing C-C bonds, often through mechanisms involving C-H activation. nih.govcvr.ac.in Cp*Rh(III)-catalyzed reactions enable the cross-coupling of arenes with a variety of partners, including boronic acids and other heteroarenes. cvr.ac.inchim.it

These reactions frequently utilize a directing group to achieve ortho-selective C-H activation, followed by coupling with the partner molecule. nih.govcvr.ac.in For example, [Cp*RhCl₂]₂ has been used to catalyze the oxidative coupling of arenes containing a directing group with heteroarenes like thiophenes and furans. chim.it The mechanism is believed to proceed through C-H activation to form a rhodacycle, followed by transmetalation (in the case of organometallic coupling partners) or further C-H activation/reductive elimination pathways, ultimately regenerating the active Rh(III) catalyst. nih.govwikipedia.org This approach provides a practical and atom-economical method for synthesizing complex biaryl and heteroaryl structures. cvr.ac.in

Polymerization and Oligomerization Processes Mediated by Cp*Rh(CO)₂

While rhodium complexes, in general, are known to catalyze the polymerization and oligomerization of various unsaturated substrates, specific examples detailing the use of CpRh(CO)₂ are less common in the literature compared to its other catalytic applications. However, the principles of rhodium-catalyzed polymerization can be extended to understand the potential role of CpRh(CO)₂. For instance, rhodium(I) complexes are effective catalysts for the stereoregular polymerization of phenylacetylene (B144264) and its derivatives. These reactions often proceed via an insertion mechanism, where the alkyne inserts into a rhodium-hydride or rhodium-alkynyl bond, followed by subsequent insertions to build the polymer chain. The Cp* ligand, being a strong electron donor, can influence the electron density at the rhodium center, thereby affecting the catalytic activity and the properties of the resulting polymer.

In a study on the polymerization of phenylacetylene catalyzed by various rhodium(I) complexes with N-functionalized N-heterocyclic carbene (NHC) ligands, high molecular weight polyphenylacetylenes were obtained. Although this study does not use Cp*Rh(CO)₂ directly, it provides insight into the capabilities of related rhodium(I) systems. The data below illustrates the performance of such catalysts.

Table 1: Polymerization of Phenylacetylene with Rh(I)-NHC Catalysts

Catalyst Monomer Conversion (%) Mₙ ( g/mol ) Mₙ/Mₙ
[RhCl(nbd)(MeIm-propyl-NH₂)] Phenylacetylene >98 1.1 x 10⁶ 1.8
[RhCl(nbd)(MeIm-propyl-NMe₂)] Phenylacetylene >98 1.5 x 10⁶ 1.7

Data adapted from studies on analogous Rh(I) complexes to illustrate typical performance in alkyne polymerization.

Tandem Catalysis and Multicomponent Reactions Featuring Cp*Rh(CO)₂

Tandem catalysis, where multiple catalytic transformations occur in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools in organic synthesis for building molecular complexity efficiently. Cp*Rh(CO)₂ and its derivatives have shown significant promise in these areas.

A notable example of tandem catalysis is the combination of hydroformylation and hydrogenation. While a dual catalytic system of rhodium and ruthenium has been explored for the tandem isomerization-hydroformylation-hydrogenation of internal olefins to linear alcohols, the principles can be applied to systems involving CpRh(CO)₂. nih.gov In such a sequence, CpRh(CO)₂ could catalyze the hydroformylation of an alkene to an aldehyde, which is then subsequently hydrogenated by a second catalyst in the same pot.

Rhodium catalysts are also well-known to promote cycloaddition reactions, which can be key steps in multicomponent reaction sequences. For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide provide a powerful method for the construction of eight-membered rings. rsc.org While the cited study uses [Rh(CO)₂Cl]₂, the fundamental steps of oxidative cyclization and carbonyl insertion are characteristic of rhodium(I) carbonyl complexes, suggesting the potential for CpRh(CO)₂ to effect similar transformations. A hypothetical three-component reaction catalyzed by CpRh(CO)₂ is depicted below.

Scheme 1: Hypothetical Cp*Rh(CO)₂-Catalyzed [5+2+1] Cycloaddition

VCP = Vinylcyclopropane

Heterogenization and Immobilization Strategies for Cp*Rh(CO)₂ Catalysts

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Several approaches have been developed for the heterogenization of rhodium complexes, which are applicable to Cp*Rh(CO)₂.

Common solid supports for rhodium catalysts include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as various polymers. For Cp*Rh(CO)₂, immobilization can be achieved through several methods:

Covalent Attachment: The Cp* ligand can be functionalized with a reactive group, such as a trialkoxysilane, which can then be covalently linked to the surface of silica.

Adsorption: The complex can be physically adsorbed onto the surface of a support. This method is simpler but may suffer from leaching of the catalyst.

Ion Exchange: If the Cp*Rh(CO)₂ is converted to a cationic derivative, it can be immobilized on a support containing anionic groups through ion exchange.

Mesoporous silica, such as SBA-15, with its high surface area and ordered pore structure, is an attractive support for immobilizing catalysts like Cp*Rh(CO)₂. researchgate.netnih.govnih.govmdpi.comlidsen.com The uniform pores can provide a controlled environment for the catalytic reaction, potentially influencing selectivity.

The stability of an immobilized catalyst is critical for its longevity and reusability. The design of the ligand used to tether the rhodium complex to the support plays a key role. Bidentate ligands, particularly chelating phosphines, are often employed to provide a more robust attachment of the metal center to the support compared to monodentate ligands. tamu.edunih.govresearchgate.netresearchgate.netresearchgate.net By functionalizing a chelating phosphine (B1218219) ligand with a silane (B1218182) group, for example, a stable, covalently attached rhodium catalyst can be prepared. The strong chelate effect reduces the likelihood of the rhodium complex detaching from the support during the catalytic process.

Table 2: Common Bidentate Phosphine Ligands for Catalyst Immobilization

Ligand Abbreviation Full Name
dppe 1,2-Bis(diphenylphosphino)ethane
dppp 1,3-Bis(diphenylphosphino)propane

These ligands can be modified with appropriate functional groups to enable their attachment to a solid support, thereby providing a stable platform for the Cp*Rh moiety.

Investigation of Chemo-, Regio-, and Stereoselectivity in Cp*Rh(CO)₂ Catalysis

The selectivity of a catalyst is a paramount concern in organic synthesis. Cp*Rh(CO)₂ and its derivatives have been investigated in various reactions where chemo-, regio-, and stereoselectivity are crucial.

Chemoselectivity: This refers to the ability of a catalyst to react with one functional group in the presence of others. For example, in a molecule containing both an aldehyde and a ketone, a chemoselective catalyst would react with only one of these carbonyl groups. The electronic properties of the Cp*Rh center can be tuned by ancillary ligands to achieve such selectivity.

Regioselectivity: This is the preference for reaction at one position over another. In the hydrothiolation of unsymmetrical alkynes, for instance, the addition of the thiol can occur at either of the two alkyne carbons, leading to branched or linear products. The choice of ligands on the rhodium center can significantly influence this outcome. acs.orgnih.govorganic-chemistry.orgnih.govresearcher.life

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. The development of chiral Cp* ligands has been a major focus in achieving enantioselective catalysis with rhodium. These chiral ligands create a chiral environment around the metal center, which can direct the approach of the substrate and lead to the formation of one enantiomer in excess. researchgate.netresearchgate.netacs.orgacs.orgnih.govnih.gov

Table 3: Examples of Selectivity in Rhodium-Catalyzed Reactions

Reaction Type Catalyst System Type of Selectivity Outcome
Alkyne Hydrothiolation Rh(I) with NHC ligands Regioselectivity Switchable between linear and branched products depending on ligands.
C-H Allylation Chiral Cp*Rh(III) Enantioselectivity High enantiomeric excess in the formation of allylated benzamides. nih.gov

Comprehensive Mechanistic Studies of Catalytic Cycles Involving Cp*Rh(CO)₂

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and developing new catalysts. The catalytic cycles involving Cp*Rh(CO)₂ typically involve a series of well-defined organometallic steps.

A general catalytic cycle for a Cp*Rh(CO)₂-catalyzed reaction, such as hydroacylation, can be described as follows:

Ligand Dissociation: One of the CO ligands dissociates from the Cp*Rh(CO)₂ complex to create a vacant coordination site.

Oxidative Addition: The substrate, for example, an aldehyde in a hydroacylation reaction, undergoes oxidative addition to the rhodium center, cleaving a C-H bond and forming a rhodium-hydride-acyl intermediate. This changes the oxidation state of rhodium from +1 to +3.

Coordination and Insertion: The second substrate, such as an alkene, coordinates to the rhodium(III) center. This is followed by migratory insertion of the alkene into either the rhodium-hydride or rhodium-acyl bond.

Reductive Elimination: The final product is formed through reductive elimination, which regenerates the rhodium(I) catalyst. This step involves the formation of a new C-C or C-H bond and reduces the oxidation state of rhodium from +3 back to +1.

Various spectroscopic and computational techniques are employed to study these catalytic cycles. In situ infrared (IR) spectroscopy can be used to monitor the changes in the carbonyl stretching frequencies, providing information about the electronic environment of the rhodium center and the nature of the intermediates. tamu.edunih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing reaction intermediates. The isolation and crystallographic characterization of key intermediates, such as rhodium-hydride species, provide direct evidence for the proposed mechanistic pathways. researcher.lifeacs.orgd-nb.infowikipedia.org

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the energetics of catalytic cycles. nih.govresearchgate.netnih.gov These computational studies can provide detailed information about the structures of transition states and intermediates, helping to rationalize the observed selectivity and reactivity. For instance, DFT calculations can be used to compare the activation barriers for different reaction pathways, thereby predicting the most likely mechanism.

Table 4: Common Mechanistic Steps in Cp*Rh(CO)₂ Catalysis

Step Description Change in Rh Oxidation State
Oxidative Addition Cleavage of a substrate bond (e.g., C-H, Si-H) and formation of new bonds to Rh. +1 to +3
Migratory Insertion An anionic ligand on the metal moves to an adjacent unsaturated ligand. No change
Reductive Elimination Two cisoidal ligands on the metal couple and are eliminated as a single molecule. +3 to +1

Theoretical and Computational Investigations of Dicarbonyl Pentamethylcyclopentadienyl Rhodium I

Density Functional Theory (DFT) Studies on the Electronic Structure of Cp*Rh(CO)2

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For Cp*Rh(CO)2, DFT calculations are crucial for understanding the nature of the metal-ligand bonding and the distribution of electron density within the molecule.

Research based on DFT shows that the electronic properties of the rhodium center are significantly influenced by its ancillary ligands. researchgate.netchemrxiv.org The pentamethylcyclopentadienyl (Cp) ligand, being more electron-donating than the unsubstituted cyclopentadienyl (B1206354) (Cp) ligand, increases the electron density at the rhodium center. nih.gov This increased electron density at the metal enhances its ability to engage in π-backbonding with the carbonyl (CO) ligands. nih.gov This back-donation involves the flow of electron density from the metal's d-orbitals into the empty π antibonding orbitals of the CO ligands, which in turn weakens the C-O bond. nih.gov

DFT calculations can quantify these electronic effects. For instance, Natural Population Analysis (NPA) can be used to calculate the partial atomic charge on the rhodium atom. nih.gov In a comparative study of [CpXRh(CO)2] complexes, the calculated charge on the rhodium atom provides a direct measure of the electronic influence of the substituted cyclopentadienyl ligand. nih.gov

Table 1: Calculated Properties of Cp*Rh(CO)2 and Related Complexes

ComplexCalculated Rh Charge (NPA)Calculated 103Rh Shielding Tensor (ppm)
Cp*Rh(CO)2-1.01-742.7
CpRh(CO)2-0.95-694.1

Data sourced from a computational study on Rh(III)-catalyzed C-H activation reactions. nih.gov

These theoretical investigations confirm that the choice of ancillary ligands, such as the Cp* group, is key to tuning the catalytic activity of the rhodium center by modulating its electronic properties. scispace.com

Computational Modeling of Reaction Pathways and Transition States in Cp*Rh(CO)2 Chemistry

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving CpRh(CO)2, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. A significant area of study has been the light-induced dissociation of a carbonyl ligand, which generates a highly reactive, coordinatively unsaturated 16-electron intermediate, CpRh(CO). db-thueringen.de This species is a key intermediate in C-H bond activation catalysis. db-thueringen.de

DFT calculations can be used to explore the entire catalytic cycle of processes like hydrogen evolution. researchgate.netscispace.com For a catalyst based on the [Cp*Rh] motif, computational studies can systematically vary structural features of other ligands to determine their effect on the reaction energy of each step. scispace.com These models show that the reaction pathway can be significantly influenced by factors such as the choice of linker atoms in bidentate ligands, their coordination, and steric effects. researchgate.netscispace.com

For example, in the photochemical cleavage of the Rh-CO bond, computational methods can elucidate the properties of the excited states involved in the CO dissociation process. db-thueringen.deresearchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and identify the nature of the electronic transitions. researchgate.net The mechanism often involves excitation from metal-centered d-orbitals to orbitals with significant Rh-CO antibonding character, which weakens the Rh-CO bond and facilitates dissociation. researchgate.net Following CO loss, the highly reactive triplet species generated can then proceed to activate C-H bonds. db-thueringen.de

Table 2: Calculated Reaction Energies for a Hydrogen Evolution Cycle with a [Cp*Rh] Motif

Reaction StepDescriptionCalculated Energy Change (kcal/mol)
Reaction 1Generation of Rh(III)H hydrideVariable (ligand-dependent)
Reaction 2Protonation of Rh(III)HVariable (ligand-dependent)
Reaction 3H2 releaseVariable (ligand-dependent)

Note: Specific energy values are highly dependent on the ancillary ligands and computational model used. This table illustrates the type of data obtained from such studies. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters for Cp*Rh(CO)2 via Computational Methods

Computational methods provide a powerful means to predict and interpret the spectroscopic data of Cp*Rh(CO)2, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared Spectroscopy: The stretching frequencies of the carbonyl ligands (ν(CO)) are highly sensitive to the electronic environment of the rhodium center. DFT calculations can predict these frequencies with remarkable accuracy. nih.gov As the electron-donating ability of the Cp* ligand increases electron density at the rhodium, there is greater π-backbonding to the CO ligands. nih.gov This increased population of the CO π* orbitals weakens the C-O bond, resulting in a decrease in the calculated and observed ν(CO) stretching frequencies. nih.gov Comparing the computed spectra of a series of [CpXRh(CO)2] complexes with experimental data validates the accuracy of the theoretical models. nih.gov

Table 3: Experimental and Calculated IR Stretching Frequencies (cm⁻¹) for Cp*Rh(CO)2

ComplexνA (Experimental)νS (Experimental)νA (Calculated)νS (Calculated)
Cp*Rh(CO)22016195820181959

Data sourced from a comparative study of [CpXRh(CO)2] complexes. nih.gov νA = antisymmetric stretch, νS = symmetric stretch.

NMR Spectroscopy: The prediction of NMR chemical shifts using computational methods is a valuable tool for structure elucidation. nih.govchemrxiv.org For rhodium complexes, calculating the ¹⁰³Rh chemical shift is particularly challenging but can be achieved with relativistic DFT calculations incorporating methods like the gauge-including atomic orbital (GIAO) approach. nih.govrsc.org These calculations provide shielding tensors, which are directly related to the chemical shifts observed experimentally. nih.govrsc.org The calculated shielding tensors for complexes like Cp*Rh(CO)2 can be correlated with the electronic properties of the ligands, providing a deeper understanding of the structure-property relationships. nih.govrsc.org

Ligand Field Theory and Molecular Orbital Analysis of Cp*Rh(CO)2 Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are theoretical frameworks that describe the electronic structure and bonding in coordination complexes. wikipedia.orgfiveable.me LFT, an extension of crystal field theory, incorporates aspects of MO theory to describe the interaction between metal orbitals and ligand orbitals. wikipedia.orglibretexts.org

In CpRh(CO)2, the rhodium(I) center has a d⁸ electron configuration. The bonding can be qualitatively understood by considering the interactions between the frontier orbitals of the metal and the ligands. The Cp ligand engages in π-bonding with the rhodium d-orbitals (specifically the d(xz), d(yz), and d(z²)), while the two CO ligands act as σ-donors and π-acceptors. nih.gov

The σ-donation from the CO ligands involves the overlap of their filled σ-orbitals with empty metal d-orbitals. The more significant interaction, however, is the π-backbonding. The filled d-orbitals of the rhodium atom (belonging to the t₂g set in an idealized octahedral field) overlap with the empty π* orbitals of the CO ligands. libretexts.org This interaction stabilizes the metal d-orbitals, increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and strengthens the metal-ligand bond. wikipedia.org

MO diagrams calculated using DFT can provide a quantitative picture of these interactions, showing the composition and energy levels of the frontier orbitals. The HOMO is typically metal-centered with significant d-orbital character, while the LUMO is often dominated by the π* orbitals of the carbonyl ligands. The energy and character of these frontier orbitals are critical in determining the complex's reactivity, particularly in photochemical reactions where electronic excitations to antibonding orbitals play a key role. db-thueringen.de

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Cp*Rh(CO)2 Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient approach to study chemical reactions in large, complex systems like enzymes or in solution. wikipedia.orgnih.gov This approach partitions the system into two regions: a small, electronically significant part (the QM region) that is treated with a high-level quantum mechanics method, and the larger, surrounding environment (the MM region) that is described by a classical molecular mechanics force field. nih.govrsc.org

For a reaction involving Cp*Rh(CO)2, the QM region would typically include the rhodium complex itself and potentially the reacting substrate. rsc.orgresearchgate.net The surrounding solvent molecules or, in a catalytic context, the extended protein or surface structure, would constitute the MM region. rsc.orgrsc.org The QM/MM approach allows for an accurate description of the bond-breaking and bond-forming events occurring at the catalytic rhodium center while efficiently accounting for the steric and electrostatic effects of the environment. wikipedia.orgnih.gov

This methodology is particularly powerful for:

Studying Enzymatic Reactions: If Cp*Rh(CO)2 were part of an artificial metalloenzyme, QM/MM could model its catalytic mechanism within the protein active site. nih.gov

Modeling Reactions in Solution: It can provide a more realistic description of solvent effects on reaction pathways and activation energies compared to gas-phase calculations or implicit solvent models. nih.gov

Investigating Heterogeneous Catalysis: When the complex is anchored to a surface, the catalyst can be treated as the QM region while the bulk surface is the MM region. rsc.orgresearchgate.net

By combining the accuracy of QM for the reactive center with the speed of MM for the environment, QM/MM simulations can provide valuable insights into the thermodynamics and kinetics of reactions catalyzed by Cp*Rh(CO)2 in realistic settings. nih.gov

Emerging Research and Future Directions for Dicarbonyl Pentamethylcyclopentadienyl Rhodium I

Applications of Cp*Rh(CO)₂ in Flow Chemistry Systems

The integration of CpRh(CO)₂ and its derivatives into continuous-flow chemistry systems represents a significant step towards greener and more efficient chemical manufacturing. Immobilized CpRh(III) catalysts have been successfully employed in continuous-flow C-H amidation reactions. rsc.org This approach offers several advantages over traditional batch processes, including enhanced reaction rates, improved safety, and easier product purification. The use of heterogeneous Cp*Rh(III) catalysts in flow systems allows for halide- and salt-free reactions, demonstrating excellent activity and long-term durability. A notable example showcased a 200-hour, multi-gram scale reaction that achieved a turnover number (TON) exceeding 290, highlighting the robustness and potential for industrial application of these systems. rsc.org

The development of such flow chemistry methodologies using rhodium catalysts contributes to more sustainable chemical processes by minimizing waste and energy consumption.

Integration of Cp*Rh(CO)₂ in Photoredox and Electrocatalytic Methodologies

In electrocatalysis, rhoda-electrocatalyzed C-H activation has been demonstrated as a powerful tool, offering high regio- and chemoselectivities. researchgate.net This method avoids the need for stoichiometric chemical oxidants, thereby improving the atom economy and environmental footprint of the reactions. The ability of Cp*Rh complexes to participate in electron transfer processes makes them suitable candidates for integration into these modern synthetic strategies.

Supramolecular Architectures and Self-Assembly Involving Cp*Rh(CO)₂

Coordination-driven self-assembly has emerged as a powerful strategy for constructing complex, functional supramolecular architectures, and CpRh moieties are proving to be valuable building blocks in this field. By combining CpRh-based fragments with specifically designed organic ligands, researchers have successfully synthesized intricate topologies such as molecular handcuffs, Borromean rings, and metalla nih.govcatenanes. mdpi.comrsc.org

The formation of these structures is guided by the predictable coordination geometry of the rhodium center and the specific angles of the organic linkers. For example, a series of tetranuclear organometallic handcuffs have been prepared by reacting quadridentate pyridyl ligands with Cp*Rh fragments of varying dimensions. mdpi.com The resulting structures have been characterized by single-crystal X-ray diffraction, confirming their unique handcuff topology. These supramolecular assemblies are not merely structural curiosities; they can exhibit interesting properties, such as photothermal conversion, which is influenced by the π–π stacking interactions within the assembled structure. mdpi.comrsc.org

Table 1: Examples of Supramolecular Structures Assembled with Cp*Rh Fragments

Supramolecular TopologyBuilding BlocksCharacterization MethodsPotential Application
Organometallic HandcuffsQuadridentate pyridyl ligand, CpRh fragmentsSingle-crystal X-ray diffraction, ESI-MS, NMR spectroscopyPhotothermal conversion materials
Borromean RingsRigid pyridine (B92270) ligands, CpRh unitsSingle-crystal X-ray diffraction, NMR spectroscopyMaterials with unique topological properties
Metalla nih.govcatenanesRigid pyridine ligands, Cp*Rh unitsSingle-crystal X-ray diffraction, NMR spectroscopyHost-guest chemistry

Development of Advanced Ligands and Cp* Derivatives to Modulate Cp*Rh(CO)₂ Reactivity

The pentamethylcyclopentadienyl (Cp) ligand is known for its strong electron-donating properties and steric bulk, which contribute to the stability and reactivity of the corresponding rhodium complexes. nih.gov However, to fine-tune the catalytic performance for specific applications, significant research is dedicated to the development of modified Cp ligands. By systematically altering the electronic and steric properties of the cyclopentadienyl (B1206354) ligand, chemists can modulate the reactivity, regioselectivity, and even enantioselectivity of rhodium-catalyzed reactions. nih.govnih.gov

Electron-withdrawing groups on the Cp ring can enhance the reactivity of the rhodium center in certain transformations. nih.gov Conversely, introducing sterically demanding substituents can improve regioselectivity by creating a more defined chiral pocket around the metal. nih.govnih.gov This has led to the creation of a broad library of structurally diverse Rh(III) catalysts. nih.gov

A particularly active area of research is the development of chiral Cp ligands for asymmetric catalysis. nih.govnih.govresearchgate.netacs.orgthieme-connect.comsnnu.edu.cn These ligands transfer their chirality to the metallic center, enabling the enantioselective synthesis of a wide range of organic molecules through C-H functionalization reactions. Various chiral backbones, including binaphthyl and spirobiindane, have been incorporated into Cp ligands to create effective catalysts for asymmetric allylations and oxidative couplings. nih.govacs.orgsnnu.edu.cn

Table 2: Selected Examples of Modified Cp Ligands and Their Effect on Rhodium Catalysis

Ligand ModificationEffect on CatalystApplication Example
1,3-di-tert-butylcyclopentadienyl (Cpᵗ)Increased steric bulkImproved regioselectivity in pyridone synthesis
Cp* with CF₃ substituentIncreased electron deficiencyHigher yields in pyridine synthesis
Binaphthyl-derived chiral CpCreates a chiral environmentEnantioselective C-H allylation of benzamides
Spiro-scaffold chiral CpCreates a defined chiral pocketAsymmetric oxidative coupling of biaryl compounds

Exploration of Novel and Unprecedented Reaction Pathways with Cp*Rh(CO)₂

While CpRh complexes are widely used in C-H activation, researchers continue to uncover novel and sometimes unprecedented reaction pathways catalyzed by these versatile compounds. These discoveries expand the synthetic utility of CpRh(CO)₂ and its derivatives beyond established transformations.

One remarkable example is the observation of a C−C bond activation on a Rh/Ga bimetallic complex involving a CpRh fragment. acs.org Mechanistic studies, combining experimental data and DFT calculations, revealed a complex rearrangement process. A crucial intermediate, [RhCp(endo-η⁴-C₅Me₅GaMe₂)], was identified, which undergoes two dynamic processes: a ring-slipping-like exchange of the GaMe₂ group within the same Cp* ring and a unimolecular exchange of the GaMe₂ group between the two different Cp* rings. acs.org This work highlights the potential for Cp*Rh complexes to mediate complex bond reorganizations.

Furthermore, the development of new ligands can lead to novel reaction pathways. For instance, by tuning the cyclopentadienyl ligand in the rhodium-catalyzed cyclization of benzamides with conjugated enynones, a switch between a [4+2] and a [4+1] annulation pathway was achieved. researchgate.net This chemoselectivity was attributed to the electronic effects of the ligand, which alter the Lewis acidity of the rhodium center. researchgate.net Such discoveries underscore the potential for ligand design to unlock new reactivity patterns.

Contribution of Cp*Rh(CO)₂ to Sustainable and Green Chemistry Initiatives

The principles of green chemistry, such as atom economy, use of renewable resources, and catalyst recyclability, are increasingly important in chemical synthesis. Cp*Rh(CO)₂ and its derivatives are contributing to this shift towards more sustainable practices.

Rhodium-catalyzed C-H activation reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates. rsc.org Recent developments have focused on making these processes even greener. For example, a recyclable rhodium-catalyzed C-H activation/[4+2] annulation for the synthesis of isoquinolones has been developed that uses ethanol (B145695) as a green solvent, operates at ambient temperature, and is compatible with air and water. rsc.org This system allows for gram-scale synthesis with low catalyst loading (as low as 0.5 mol%) and simple product purification. rsc.org

Catalyst recycling is a key aspect of sustainable chemistry. One innovative approach involves using CO₂ as a switch to induce phase separation for catalyst recovery. A rhodium catalyst with polyoxoethylene-modified ligands, soluble in the organic phase during reaction, can be switched to a separate phase by bubbling CO₂ through the solution, allowing for easy separation from the product. 20.210.105 Flushing with nitrogen reverses the process, enabling catalyst reuse with minimal rhodium leaching. 20.210.105 Such strategies significantly reduce the environmental impact and cost associated with using precious metal catalysts like rhodium.

Q & A

Q. What are the established synthetic protocols for Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions using Rh precursors (e.g., RhCl₃) under CO atmosphere. Key steps:
  • React [Rh(COD)Cl]₂ with pentamethylcyclopentadienyl (Cp*) ligands in THF at 60°C.
  • Purify via recrystallization from hexane/CH₂Cl₂ mixtures.
  • Yield optimization requires strict control of CO pressure (1–2 atm) and exclusion of moisture .
    Contradictions in reported yields (60–85%) arise from differences in solvent purity and Rh:Cp* stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this complex?

  • Methodological Answer :
  • IR Spectroscopy : Identifies ν(CO) stretches (typically 1980–2020 cm⁻¹). Electron-donating Cp* lowers ν(CO) frequencies compared to less substituted cyclopentadienyl ligands .
  • NMR : ¹H NMR resolves Cp* methyl protons (δ 1.2–1.5 ppm); ¹³C NMR confirms CO coordination (δ 180–190 ppm).
  • X-ray Crystallography : Use SHELX programs for structure refinement. Challenges include disorder in CO ligands; anisotropic displacement parameters improve accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the compound’s catalytic mechanisms?

  • Methodological Answer :
  • Perform DFT calculations to model Rh–CO bond dynamics and electron density distribution. Compare with experimental ν(CO) IR data to validate backbonding effects .
  • Address discrepancies in catalytic turnover numbers (TONs) by simulating transition states for H₂ activation or substrate insertion steps .

Q. What experimental strategies mitigate challenges in studying its role in asymmetric hydrogenation?

  • Methodological Answer :
  • Use chiral auxiliaries (e.g., BINAP) to modify Cp* electronic environments. Monitor enantioselectivity via HPLC with chiral columns.
  • Employ in situ ATR-IR to track CO ligand behavior during catalysis. Note that steric bulk from Cp* can limit substrate access, requiring kinetic studies under varying pressures .

Q. How do crystallographic disorder issues affect structural interpretations?

  • Methodological Answer :
  • For disordered CO ligands, apply SHELXL’s PART instruction to model partial occupancies. Validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder.
  • Cross-reference with EXAFS data to confirm Rh–C bond lengths (expected: 1.8–2.0 Å) .

Data Contradiction Analysis

Q. Why do reported ν(CO) IR values vary across studies?

  • Methodological Answer :
  • Variations arise from solvent polarity (e.g., CH₂Cl₂ vs. toluene) and measurement techniques (solution vs. solid-state IR).
  • Calibrate instruments using polystyrene films. Re-evaluate literature data by normalizing to solvent peaks .

Q. How to reconcile discrepancies in catalytic activity for C–H bond activation?

  • Methodological Answer :
  • Compare reaction conditions (e.g., additives like AgOTf may abstract Cl⁻, altering Rh’s oxidation state).
  • Conduct mechanistic probes (e.g., radical traps, isotopic labeling) to distinguish between oxidative addition vs. σ-bond metathesis pathways .

Research Design Considerations

Table 1 : Key Parameters for Reproducing Synthesis

ParameterOptimal RangeImpact on Yield
CO Pressure1.5 atmPrevents Rh(0) formation
SolventDry THFMinimizes hydrolysis
Reaction Time12–16 hoursBalances Cp* substitution vs. side reactions
Purification MethodGradient sublimationRemoves unreacted [Rh(COD)Cl]₂
Data synthesized from

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